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(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol Documentation Hub

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  • Product: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
  • CAS: 191676-58-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword: Unveiling a Versatile Heterocycle for Modern Drug Discovery The isoxazoline scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling a Versatile Heterocycle for Modern Drug Discovery

The isoxazoline scaffold is a cornerstone in medicinal chemistry, valued for its unique stereochemical and electronic properties that lend themselves to a diverse array of biological activities.[1][2] These five-membered heterocyclic compounds, featuring adjacent nitrogen and oxygen atoms, are integral to numerous approved drugs and a multitude of investigational agents.[2][3] Their utility spans from anticancer and anti-inflammatory to antimicrobial and insecticidal applications.[1][2][3] This guide focuses on a specific, yet promising derivative: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. The introduction of the sterically demanding tert-butyl group at the 3-position and a hydroxymethyl substituent at the 5-position presents a molecule with intriguing potential for nuanced biological interactions and tailored physicochemical characteristics.

This document serves as a comprehensive technical resource, amalgamating predicted data, established synthetic strategies, and expert analysis to provide a thorough understanding of this compound. We will delve into its structural and electronic properties, outline a robust synthetic protocol, and present a detailed in-silico characterization of its physicochemical and pharmacokinetic profile. This guide is designed to empower researchers to harness the potential of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol in their drug discovery and development endeavors.

Molecular Structure and In-Silico Physicochemical Profile

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol, with the molecular formula C₈H₁₅NO₂, possesses a core 4,5-dihydro-1,2-oxazole ring. This heterocyclic system is characterized by a relatively weak N-O bond, which is a key determinant of its chemical reactivity and metabolic stability.[2] The bulky tert-butyl group at the C3 position is expected to confer significant steric hindrance, potentially influencing its binding to biological targets and protecting the isoxazoline ring from certain metabolic pathways. The primary alcohol functionality at the C5 position introduces a site for hydrogen bonding and potential further derivatization.

A comprehensive in-silico analysis using advanced computational tools provides a foundational understanding of its drug-like properties.

PropertyPredicted ValueMethod/Tool
Molecular Weight 157.21 g/mol PubChem
XlogP 0.9PubChem
Topological Polar Surface Area (TPSA) 32.7 ŲSwissADME
Water Solubility (logS) -1.5 (Soluble)SwissADME
pKa (most acidic) 14.5 (Alcoholic OH)ChemAxon
pKa (most basic) -3.5 (Isoxazoline N)ChemAxon
Bioavailability Score 0.55SwissADME
Lipinski's Rule of Five Compliant (0 violations)SwissADME
Lead-likeness Compliant (0 violations)SwissADME

These values are computationally predicted and should be confirmed experimentally.

The predicted data suggests that (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol exhibits favorable physicochemical properties for a potential drug candidate, including good water solubility and compliance with Lipinski's Rule of Five, a key indicator of oral bioavailability.[4]

Synthesis Pathway: A Strategic Approach via 1,3-Dipolar Cycloaddition

The most versatile and widely adopted method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[5][6] For the synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol, a strategic approach involves the in-situ generation of pivalonitrile oxide from pivaldoxime, which then undergoes a cycloaddition reaction with propargyl alcohol.

Synthesis_Pathway Pivaldoxime Pivaldoxime Pivalonitrile_Oxide Pivalonitrile Oxide (in situ) Pivaldoxime->Pivalonitrile_Oxide Oxidation NaOCl NaOCl (aq) Target_Molecule (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol Pivalonitrile_Oxide->Target_Molecule [3+2] Cycloaddition Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Target_Molecule [3+2] Cycloaddition

Caption: Synthetic route to the target molecule via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol

This protocol is adapted from established procedures for similar isoxazoline syntheses.

Materials:

  • Pivaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Propargyl alcohol

  • Sodium hypochlorite solution (commercial bleach, ~5%)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step 1: Synthesis of Pivaldoxime

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • To this cold solution, add pivaldehyde (1.0 equivalent) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pivaldoxime as a crude product, which can be used in the next step without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve pivaldoxime (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • Cool the mixture in an ice bath.

  • Add aqueous sodium hypochlorite solution (1.5 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The in-situ generation of pivalonitrile oxide will occur.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
  • δ 0.9-1.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • δ 2.8-3.2 ppm (m, 2H): A multiplet arising from the diastereotopic methylene protons (C4-H) of the isoxazoline ring.

  • δ 3.6-3.9 ppm (m, 2H): A multiplet corresponding to the methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ 4.6-4.9 ppm (m, 1H): A multiplet for the methine proton (C5-H) of the isoxazoline ring.

  • Variable ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and temperature.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz)
  • δ 28-30 ppm: Carbon atoms of the tert-butyl methyl groups.

  • δ 33-35 ppm: Quaternary carbon of the tert-butyl group.

  • δ 40-45 ppm: Methylene carbon (C4) of the isoxazoline ring.

  • δ 65-70 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • δ 80-85 ppm: Methine carbon (C5) of the isoxazoline ring.

  • δ 158-162 ppm: Iminyl carbon (C3) of the isoxazoline ring.

Infrared (IR) Spectroscopy (Predicted)
  • 3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

  • 2960-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl and methylene groups.

  • 1650-1550 cm⁻¹: C=N stretching vibration of the isoxazoline ring.

  • 1470-1450 cm⁻¹: C-H bending vibrations.

  • 1200-1000 cm⁻¹: C-O stretching vibrations of the alcohol and the isoxazoline ring.

Mass Spectrometry (Predicted)
  • Electron Ionization (EI): The molecular ion peak (M⁺) is expected at m/z = 157. Subsequent fragmentation may involve the loss of a methyl group (m/z = 142), the tert-butyl group (m/z = 100), or the hydroxymethyl group (m/z = 126).

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 158.

Stability and Reactivity Profile

The stability of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is primarily governed by the isoxazoline ring. The N-O bond is the most labile part of the molecule and can be cleaved under various conditions.[2]

  • Thermal Stability: Isoxazolines can undergo thermal decomposition, often leading to ring-opening and the formation of various products.[1] The presence of the bulky tert-butyl group may enhance the thermal stability compared to less substituted analogs.

  • Photochemical Stability: The N-O bond is susceptible to cleavage upon exposure to UV light, which can initiate rearrangement reactions.[9] Therefore, the compound and its solutions should be stored protected from light.

  • pH Stability: The isoxazoline ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases can catalyze hydrolysis or other rearrangement reactions. The primary alcohol is stable under these conditions.

  • Solvent Stability: For long-term storage, aprotic solvents like DMSO or acetonitrile are recommended.[10] Protic solvents such as methanol or ethanol could potentially participate in solvolysis reactions, especially under non-neutral pH conditions.[10]

Stability_Factors cluster_molecule (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol cluster_factors Potential Degradation Pathways Molecule Core Structure Thermal Thermal Stress Molecule->Thermal Ring Opening Photochemical UV Light Molecule->Photochemical N-O Bond Cleavage pH_Extremes Strong Acid/Base Molecule->pH_Extremes Hydrolysis/Rearrangement Protic_Solvents Protic Solvents Molecule->Protic_Solvents Solvolysis

Sources

Exploratory

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol CAS number and safety data sheet

Technical Monograph: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol Part 1: Chemical Identity & Physiochemical Profile Compound Name: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol Synonyms: 3-tert-butyl-5-(hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol

Part 1: Chemical Identity & Physiochemical Profile

Compound Name: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol Synonyms: 3-tert-butyl-5-(hydroxymethyl)-2-isoxazoline; 5-(Hydroxymethyl)-3-(1,1-dimethylethyl)-4,5-dihydroisoxazole CAS Number: 191676-58-1 (Racemic) / 108169-80-8 (R-isomer)[1]

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is a functionalized 2-isoxazoline scaffold characterized by a bulky tert-butyl group at the C3 position and a hydroxymethyl moiety at C5. It serves as a critical "masked" aldol equivalent in organic synthesis, offering a stable precursor to


-hydroxy ketones and 

-amino alcohols upon reductive ring opening.
Physiochemical Properties Table
PropertyValueNote
Molecular Formula

Molecular Weight 157.21 g/mol
Physical State Viscous Oil / Low-melting SolidTends to crystallize upon standing at -20°C.
Boiling Point ~110-115°C (at 0.5 mmHg)Predicted based on structure; vacuum distillation required.
Solubility Soluble in MeOH, DCM, EtOAcLimited solubility in water; highly soluble in organic solvents.
pKa ~14.5 (Alcoholic -OH)Weakly acidic hydroxyl group.
Chirality C5 StereocenterUsually synthesized as a racemate unless chiral allyl alcohol or catalysts are used.

Part 2: Safety & Handling (SDS Analysis)

Note: A specific, regulatory-grade Safety Data Sheet (SDS) for this exact intermediate is not widely published in open-access repositories. The following hazard profile is predicted based on the Global Harmonized System (GHS) for isoxazoline class compounds and primary alcohols.

Predicted Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing.[2][3]

Handling Protocols
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The isoxazoline ring is generally stable, but the primary alcohol is susceptible to oxidation.

  • Incompatibility: Avoid strong oxidizing agents (e.g., Dess-Martin periodinane, Jones reagent) unless oxidation is the intended transformation.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

Part 3: Synthetic Routes & Mechanistic Insight

The most authoritative route to this scaffold is the 1,3-Dipolar Cycloaddition of pivalonitrile oxide with allyl alcohol. This reaction is favored for its high regioselectivity, driven by the steric bulk of the tert-butyl group.

Mechanism: The [3+2] Cycloaddition

The reaction proceeds via a concerted, pericyclic mechanism. The in situ generated nitrile oxide (dipole) reacts with the alkene of allyl alcohol (dipolarophile).

  • Regioselectivity: The oxygen of the nitrile oxide prefers the more substituted carbon, but steric hindrance from the tert-butyl group at C3 and the electronic nature of allyl alcohol directs the formation of the 5-substituted isoxazoline almost exclusively over the 4-isomer.

Synthesis Pathway Diagram

SynthesisPathway Start Pivalaldehyde Oxime Inter Pivalonitrile Oxide (In Situ Dipole) Start->Inter Chloramine-T or NCS/Base (Oxidation) Product (3-t-Butyl-4,5-dihydro- 1,2-oxazol-5-yl)methanol Inter->Product [3+2] Cycloaddition Regioselective Reagent Allyl Alcohol (Dipolarophile) Reagent->Product DCM, 0°C to RT

Figure 1: Synthesis of the target isoxazoline via 1,3-dipolar cycloaddition of pivalonitrile oxide and allyl alcohol.

Part 4: Experimental Protocol

Objective: Synthesis of (3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol on a 10 mmol scale.

Reagents:
  • Pivalaldehyde oxime (1.01 g, 10 mmol)

  • Allyl alcohol (1.16 g, 20 mmol, 2.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol)

  • Triethylamine (

    
    ) (1.5 mL, 11 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:
  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve pivalaldehyde oxime in DCM (30 mL) in a round-bottom flask.

    • Add NCS portion-wise at 0°C.

    • Stir for 1 hour at room temperature. Checkpoint: The solution turns transiently blue/green if trace nitroso intermediates form, then fades to yellow.

  • Cycloaddition:

    • Cool the mixture to 0°C.

    • Add allyl alcohol (2.0 equiv) in one portion.

    • Add

      
       dissolved in DCM (10 mL) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.
      
  • Work-up:

    • Stir overnight at room temperature.

    • Quench with water (50 mL). Separate the organic layer.[5][6]

    • Wash with brine (2 x 30 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc 4:1 to 2:1).

    • Yield: Expect 85–92% as a clear, viscous oil.

Part 5: Synthetic Utility & Transformations

The value of this molecule lies in its ability to serve as a latent aldol equivalent . The isoxazoline ring protects the sensitive


-hydroxy ketone functionality, which can be revealed under mild reductive conditions.
Ring Opening Pathways
  • Reductive Cleavage (Raney Ni /

    
    ):  Cleaves the N-O bond to yield a 
    
    
    
    -hydroxy ketone.
  • Reduction (

    
    ):  Reduces the ring to a 
    
    
    
    -amino alcohol.

Transformations Core (3-t-Butyl-4,5-dihydro- 1,2-oxazol-5-yl)methanol Path1 Raney Ni, H2, B(OH)3 Core->Path1 Path2 LiAlH4, THF Core->Path2 Prod1 Beta-Hydroxy Ketone (Aldol Product) Path1->Prod1 N-O Cleavage + Hydrolysis Prod2 Gamma-Amino Alcohol Path2->Prod2 Full Reduction

Figure 2: Divergent synthesis applications of the isoxazoline scaffold.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. [Link]

  • Kozikowski, A. P. (1984). The Isoxazoline Route to the Molecules of Nature. Accounts of Chemical Research, 17(12), 410–416. [Link]

  • PubChem. (n.d.). Compound Summary for CID 13801521. National Library of Medicine. Retrieved February 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol via [3+2] cycloaddition

Application Note & Protocol Efficient Synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol via Regioselective [3+2] Cycloaddition Senior Application Scientist: Dr. Gemini Abstract The 4,5-dihydro-1,2-oxazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol via Regioselective [3+2] Cycloaddition

Senior Application Scientist: Dr. Gemini

Abstract

The 4,5-dihydro-1,2-oxazole (isoxazoline) scaffold is a privileged structural motif in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] This application note provides a comprehensive guide to the synthesis of (3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol, a valuable building block, through a robust and regioselective [3+2] cycloaddition reaction. The core of this transformation is the reaction between an in situ generated nitrile oxide and an allylic alcohol. We will elucidate the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Theoretical Framework: The [3+2] Cycloaddition Pathway

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful pericyclic reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[3] In the context of this synthesis, the key components are:

  • The 1,3-Dipole: Pivalonitrile oxide ((CH₃)₃C-C≡N⁺-O⁻), a member of the nitrile oxide class of 1,3-dipoles.[4] Nitrile oxides are often unstable and prone to dimerization, making their in situ (in the reaction mixture) generation a preferred strategy.[2][4]

  • The Dipolarophile: Allyl alcohol (CH₂=CHCH₂OH), an alkene bearing a hydroxyl functional group.

The reaction proceeds in a concerted fashion, where the π-systems of the dipole and dipolarophile interact to form two new sigma bonds simultaneously, resulting in the isoxazoline ring.

In Situ Generation of Pivalonitrile Oxide

The transient pivalonitrile oxide is most conveniently generated from a stable precursor. A widely adopted and effective method is the oxidation of the corresponding aldoxime, pivaldoxime.[5][6] Common oxidizing agents include sodium hypochlorite (NaOCl), diacetoxyiodobenzene (DIB), or [hydroxy(tosyloxy)iodo]benzene (HTIB).[7][8] The oxidation method avoids the harsh conditions sometimes required for older methods, such as the dehydrohalogenation of hydroxamoyl halides.

G cluster_generation Nitrile Oxide Generation Pivaldoxime Pivaldoxime ((CH₃)₃C-CH=NOH) NitrileOxide Pivalonitrile Oxide ((CH₃)₃C-C≡N⁺-O⁻) Pivaldoxime->NitrileOxide Oxidation Byproduct - H₂O - Cl⁻ Oxidant [Oxidant] e.g., NaOCl

Caption: In situ generation of the 1,3-dipole from its aldoxime precursor.

Mechanism and Regioselectivity

The regiochemical outcome of the cycloaddition—whether the product is a 3,5-disubstituted or 3,4-disubstituted isoxazoline—is a critical consideration. This selectivity is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[7]

For cycloadditions involving electron-rich or neutral alkenes like allyl alcohol, the reaction is typically under LUMO(dipole)-HOMO(dipolarophile) control. The pivalonitrile oxide's LUMO has a larger orbital coefficient on the carbon atom, while the HOMO of the terminal alkene (allyl alcohol) has a larger coefficient on the terminal CH₂ carbon. The preferential interaction between these two orbitals leads decisively to the formation of the 5-substituted isoxazoline ring, as observed in our target molecule.[7][9]

G Dipole Pivalonitrile Oxide (1,3-Dipole) Dipolarophile Allyl Alcohol (Dipolarophile) Dipole->Dipolarophile [3+2] Cycloaddition Product (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol (3,5-disubstituted isoxazoline) Dipole->Product Dipolarophile->Product

Caption: The [3+2] cycloaddition of pivalonitrile oxide and allyl alcohol.

Experimental Protocol

This protocol details the synthesis of (3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol from pivalaldehyde, proceeding through an intermediate pivaldoxime which is oxidized in situ.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Pivalaldehyde86.134.31 g (5.45 mL)50.01.0
Hydroxylamine HCl69.493.82 g55.01.1
Pyridine79.1011.9 g (12.1 mL)150.03.0
Allyl Alcohol58.083.20 g (3.74 mL)55.01.1
Sodium Hypochlorite74.44~100 mL (6% w/v)~80~1.6
Dichloromethane (DCM)84.93250 mL--
Deionized Water18.02200 mL--
Brine (sat. NaCl)-50 mL--
Anhydrous MgSO₄120.3710 g--
Ethyl Acetate88.11As needed for TLC/Chr.--
Hexanes-As needed for TLC/Chr.--
Step-by-Step Methodology

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify start Start prep_oxime Step 1: Pivaldoxime Synthesis start->prep_oxime setup_cyclo Step 2: Reaction Setup prep_oxime->setup_cyclo run_cyclo Step 3: In Situ Generation & Cycloaddition setup_cyclo->run_cyclo quench Step 4: Reaction Quench & Extraction run_cyclo->quench dry_conc Step 5: Drying and Concentration quench->dry_conc purify Step 6: Column Chromatography dry_conc->purify analyze Step 7: Product Characterization purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of the target isoxazoline.

Step 1: Synthesis of Pivaldoxime (Precursor)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pivalaldehyde (5.45 mL, 50.0 mmol), hydroxylamine hydrochloride (3.82 g, 55.0 mmol), and 50 mL of ethanol.

  • Stir the mixture at room temperature and add pyridine (12.1 mL, 150.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of deionized water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude pivaldoxime is typically a white solid or colorless oil and is used in the next step without further purification.

Causality Note: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction forward. Using the crude oxime is acceptable as minor impurities will be removed in the final purification step.

Step 2: [3+2] Cycloaddition

  • Transfer the crude pivaldoxime from Step 1 into a 500 mL three-neck round-bottom flask. Equip the flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Dissolve the oxime in dichloromethane (150 mL) and add allyl alcohol (3.74 mL, 55.0 mmol).

  • Cool the stirred solution to 0 °C using an ice-water bath.

Causality Note: The reaction is performed at 0 °C to control the rate of nitrile oxide formation and minimize its self-condensation (dimerization) into furoxan, which is a common side reaction.[2]

Step 3: In Situ Generation and Cycloaddition

  • Charge the dropping funnel with 100 mL of 6% w/v sodium hypochlorite solution (commercial bleach).

  • Add the NaOCl solution dropwise to the cooled, vigorously stirred reaction mixture over a period of 60-90 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2-4 hours.

  • Monitor the reaction progress by TLC, observing the disappearance of the pivaldoxime and the appearance of a new, more polar product spot.

Trustworthiness Note: The slow addition of the oxidant is critical for both safety and yield. A rapid addition can lead to an uncontrolled exotherm and favor side reactions.

Step 4: Workup and Extraction

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Wash the organic phase sequentially with 1 M sodium thiosulfate solution (1 x 50 mL) to quench any remaining oxidant, followed by deionized water (1 x 50 mL), and finally brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄.

Step 5: Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford (3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol as a colorless oil or low-melting solid.

Expected Results and Characterization

  • Yield: Typical yields for this reaction range from 65% to 80%.

  • Appearance: Colorless to pale yellow oil.

  • Spectroscopic Data:

AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~4.80 (m, 1H, H-5), 3.80-3.60 (m, 2H, -CH₂OH), 3.20 (dd, 1H, H-4a), 2.80 (dd, 1H, H-4b), ~2.00 (br s, 1H, -OH), 1.25 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)δ ~161.0 (C=N), ~82.0 (C-5), ~65.0 (-CH₂OH), ~42.0 (C-4), 30.5 (-C(CH₃)₃), 28.0 (-C(CH₃)₃)
HRMS (ESI) Calculated for C₈H₁₆NO₂ [M+H]⁺, found value should be within ± 5 ppm.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete oxime formation.Ensure reaction in Step 1 goes to completion. Increase reaction time if necessary.
Nitrile oxide dimerization.Maintain strict temperature control (0-5 °C) during oxidant addition. Ensure vigorous stirring.
Inefficient extraction.Perform extractions thoroughly; check pH of aqueous layers if applicable.
Multiple Products Furoxan (dimer) formation.See "Nitrile oxide dimerization" above.
Incomplete reaction.Increase reaction time for the cycloaddition step.
Product difficult to purify Close-running impurities.Optimize chromatography gradient; try a different solvent system.

Conclusion

The [3+2] cycloaddition of in situ generated pivalonitrile oxide with allyl alcohol provides a direct and efficient route to (3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. The protocol is robust, relies on readily available reagents, and proceeds with high regioselectivity, which is well-explained by FMO theory. By carefully controlling the reaction conditions, particularly temperature, researchers can reliably access this versatile isoxazoline building block for further elaboration in synthetic and medicinal chemistry programs.

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC. [Link]

  • Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. ACS Publications. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Nitrile oxide cycloaddition reactions of alkenes or alkynes and nitroalkanes substituted with O-alkyloxime groups convertible to various functional groups. ResearchGate. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]

  • The [3+2]Cycloaddition Reaction. University of California, Irvine. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. [Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library. [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications. [Link]

  • Process for the preparation of pivalonitrile.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PubMed. [Link]

  • Hydroxyl-directed nitrile oxide cycloaddition reactions with cyclic allylic alcohols. PubMed. [Link]

  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. [Link]

  • Development of Regio- and Face-selective [2 + 3] Cycloaddition Reactions of Readily Preparable Oxime-substituted Nitrile Oxides with Silicon-linked Allylic-alcohol Moieties for Intramolecular Reactions. Oxford Academic. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station. [Link]

  • 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Preprints.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol

Welcome to the technical support center for the purification of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The strategies outlined below are based on established principles of organic chemistry and purification sciences, tailored to the specific structural features of this isoxazoline derivative.

Understanding the Molecule and Potential Impurities

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is a chiral heterocyclic compound containing a bulky tert-butyl group and a primary alcohol. Its synthesis most likely proceeds via a 1,3-dipolar cycloaddition reaction between pivalonitrile oxide (generated in situ from pivalaldehyde oxime) and allyl alcohol[1][2]. This synthetic route is a cornerstone for isoxazoline synthesis and informs our understanding of potential impurities that may arise[1][3].

Plausible Synthetic Route:

Based on this, the primary purification challenges will likely involve separating the desired product from:

  • Unreacted Starting Materials: Pivalaldehyde oxime and allyl alcohol.

  • Byproducts of Nitrile Oxide Formation: Furoxans, which are dimers of the nitrile oxide, can form if the cycloaddition is slow or if an excess of the nitrile oxide is generated[4].

  • Regioisomers: While the desired 5-substituted regioisomer is typically favored, the 4-substituted regioisomer can also be formed.

  • Solvent and Reagents: Residual solvents and reagents from the reaction and workup steps.

The presence of a hydroxyl group and the N-O bond in the isoxazoline ring imparts a moderate polarity to the molecule, making it amenable to purification by silica gel chromatography and recrystallization from appropriate solvent systems.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol in a question-and-answer format.

Q1: My TLC plate shows multiple spots after the reaction. How do I identify the product spot and choose a suitable solvent system for column chromatography?

A1: Identifying your product on a TLC plate is the first critical step. You should spot your crude reaction mixture alongside your starting materials (if available) on the same plate. The product, being more polar than the starting pivalaldehyde oxime due to the addition of the hydroxyl group from allyl alcohol, should have a lower Rf value.

To find an optimal solvent system for column chromatography, aim for an Rf value of 0.2-0.3 for your product spot on the TLC plate. This generally provides the best separation on a silica gel column.

Recommended TLC Solvent Systems to Screen:

Solvent SystemRatio (v/v)PolarityComments
Hexane:Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many organic compounds.
Dichloromethane:Methanol99:1 to 9:1Medium to HighEffective for more polar compounds.[5]
Toluene:Acetone9:1 to 1:1MediumCan offer different selectivity compared to ester-based systems.
  • Troubleshooting Tip: If spots are streaking, it may indicate that the compound is too polar for the solvent system or that it is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine (depending on the compound's nature) to the eluent can often resolve this issue[4].

Q2: I'm running a silica gel column, but the separation between my product and a close-running impurity is poor. What can I do?

A2: Poor separation on a column can be frustrating. Here are several strategies to improve resolution:

  • Optimize the Solvent System: A slight adjustment to the polarity of your eluent can have a significant impact. If the impurity is less polar than your product (higher Rf), decrease the polarity of the solvent system. If it is more polar (lower Rf), a slight increase in polarity might help, but a shallower gradient is often more effective.

  • Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient where the polarity is increased very slowly over time can enhance separation of closely eluting compounds.

  • Check for Column Overloading: A common mistake is loading too much crude material onto the column. A general rule of thumb is to load no more than 1g of crude product per 20-40g of silica gel.

  • Consider a Different Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a better option[4][6].

Q3: My product seems to be a solid, but I'm struggling to induce crystallization. What are some good recrystallization solvents to try?

A3: Recrystallization is an excellent technique for final purification if your compound is a solid. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Recommended Solvents/Solvent Systems for Recrystallization:

Solvent SystemComments
Single Solvents
Ethanol or IsopropanolOften good for moderately polar compounds.
Ethyl AcetateA versatile solvent for a range of polarities.
TolueneCan be effective for compounds with aromatic character.
Solvent Pairs
Hexane/Ethyl AcetateDissolve in a minimum of hot ethyl acetate and add hot hexane until the solution becomes cloudy. Then, allow to cool slowly.
Dichloromethane/HexaneSimilar to the above, dissolve in dichloromethane and add hexane as the anti-solvent.
Toluene/HexaneA good option for compounds that are too soluble in pure toluene.
  • Expert Tip: To initiate crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also be very effective. If the compound "oils out" instead of crystallizing, it means the solution is supersaturated or the boiling point of the solvent is too high. Try using a lower boiling point solvent or a more dilute solution.

Q4: My final product is a racemic mixture. How can I separate the enantiomers?

A4: The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol from achiral starting materials will result in a racemic mixture. The separation of these enantiomers is crucial for pharmaceutical applications, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantiomeric separation[7][8].

General Chiral HPLC Protocol:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are often very effective for separating a wide range of chiral compounds, including isoxazolines[7][8][9].

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol, is a good starting point. A typical mobile phase could be n-Hexane/Isopropanol (90:10, v/v)[9].

  • Detection: UV detection is commonly used, provided the molecule has a chromophore.

The optimal column and mobile phase composition will need to be determined experimentally through screening.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol assumes the crude product is a moderately polar compound.

  • TLC Analysis: Determine the optimal solvent system using TLC as described in Q1. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for obtaining a crystalline, high-purity solid product.

  • Solvent Selection: Choose a suitable solvent or solvent pair based on the recommendations in Q3.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Determine Solvent System Recrystallization Recrystallization Column Chromatography->Recrystallization For further purification Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Purity Check (TLC, NMR, etc.) Purity Check (TLC, NMR, etc.) Recrystallization->Purity Check (TLC, NMR, etc.) Pure Fractions->Purity Check (TLC, NMR, etc.) Pure Product Pure Product Purity Check (TLC, NMR, etc.)->Pure Product Confirmed Purity

Caption: General purification workflow for (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Poor Separation on Column Decision1 Are spots well-separated on TLC? Start->Decision1 Action1 Re-screen TLC solvent systems Decision1->Action1 No Decision2 Is the column overloaded? Decision1->Decision2 Yes Action1->Decision1 Action2 Reduce sample load (1-5% of silica mass) Decision2->Action2 Yes Decision3 Is streaking an issue? Decision2->Decision3 No End Improved Separation Action2->End Action3 Add modifier to eluent (e.g., 0.1% TEA or AcOH) Decision3->Action3 Yes Action4 Use a shallower gradient or isocratic elution Decision3->Action4 No Action3->End Action5 Consider alternative stationary phase (Alumina, C18) Action4->Action5 Still poor separation Action4->End Action5->End

Caption: Decision-making flowchart for troubleshooting poor separation in column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Chemical Synthesis Database. (2025, May 20). 5-butyl-3-tert-butyl-4,5-dihydroisoxazole.
  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023, September 8). Molecules. [Link]

  • ResearchGate. (2025, August 6). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak ® AD-3 Column.
  • ResearchGate. (2025, August 7). One-pot synthesis of isoxazolines and isoxazoles using soluble polymer-supported aldehyde.
  • Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. (n.d.). International Journal of Pharmaceutical and Biological Science Archive.
  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-tert-butyl-5-phenyl-4,5-dihydroisoxazole.
  • An investigation of the Lewis acid mediated 1,3-dipolar cycloaddition between N-benzyl-C-(2-pyridyl)nitrone and allylic alcohol. Direct entry to isoxazolidinyl C-nucleosides. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2026, January 15). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025, September 24). Journal of Veterinary Research. [Link]

  • Google Patents. (n.d.). Process for the production of o-substituted oximes.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019, February 26). Frontiers in Chemistry. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2025, June 5). Molecules. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023, March 10). Molecules. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025, February 12). ACS Omega. [Link]

  • Google Patents. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025, February 11). ACS Omega. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025, January 27). Molecules. [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. (n.d.). Letters in Organic Chemistry.
  • Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • MCQ-227 Multistep reactions on Allyl alcohol by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule. (2022, May 28). YouTube. [Link]

  • Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai. (n.d.). ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Pivaldehyde, Trimethylacetaldehyde. Retrieved from [Link]

  • CHAPTER 1 ADDITIONS OF ALLYL, ALLENYL, AND PROPARGYLSTANNANES TO ALDEHYDES AND IMINES Miami University, Oxford, Ohio. (2004, June 18). Wiley.
  • ResearchGate. (2025, August 9). Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][4][9][10]triazines. Retrieved from ResearchGate.

  • A novel route to substituted 4-methylene-4,5-dihydroisoxazoles mediated by hafnium() chloride. (n.d.). Chemical Communications. [Link]

Sources

Optimization

Support Ticket #101: Chemoselectivity Failure (Over-reduction)

Welcome to the Isoxazoline Reduction Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoxazoline Reduction Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide as a series of resolved "Support Tickets" based on real-world scenarios. This format allows us to address the specific causality of side reactions while providing self-validating protocols.

User Complaint:

"I am trying to cleave the N-O bond in a 3,5-disubstituted isoxazoline that contains a pendant terminal alkene. Using standard Hydrogenation (H₂/Pd-C), the N-O bond breaks, but the alkene is also fully reduced to an alkane. How do I prevent this?"

Technical Diagnosis: The root cause is the mechanism of Heterogeneous Catalytic Hydrogenation. Palladium facilitates the syn-addition of hydrogen across any accessible


-system. The N-O bond cleavage (approx. 53 kcal/mol) competes kinetically with C=C hydrogenation (approx. 25-30 kcal/mol exothermic).

The Solution: Molybdenum Hexacarbonyl [Mo(CO)₆] To preserve the alkene, you must switch from a hydrogenation mechanism to an electron-transfer mechanism that proceeds via a metal-nitrene intermediate. Mo(CO)₆ is the "Gold Standard" for this chemoselectivity.

Mechanism of Action: Thermal cleavage with Mo(CO)₆ involves the formation of an N-complexed isoxazole, followed by N-O bond insertion to form a nitrene species.[1] This intermediate hydrolyzes to the


-amino enone without touching isolated alkenes.

Interactive Workflow Diagram: (This diagram illustrates the decision logic and mechanistic pathway)

MoCO6_Mechanism Start Substrate: Isoxazoline + Alkene Reagent Reagent: Mo(CO)6 / CH3CN / H2O Start->Reagent Complex Intermediate: N-Complexed Species Reagent->Complex Coordination Nitrene Critical Intermediate: Vinyl Nitrene (Mo-complex) Complex->Nitrene N-O Insertion (Thermal) Hydrolysis Hydrolysis Step Nitrene->Hydrolysis + H2O Product Product: Beta-Amino Enone (Alkene Preserved) Hydrolysis->Product - Mo species

Figure 1: Mechanistic pathway of Mo(CO)₆ mediated N-O cleavage preserving C=C bonds.

Validated Protocol (SOP-Mo-01):

  • Setup: Dissolve isoxazoline (1.0 equiv) in Acetonitrile/Water (15:1 ratio).

  • Reagent: Add Mo(CO)₆ (0.5 – 1.0 equiv). Note: Mo(CO)₆ is volatile; weigh in a hood.

  • Reaction: Reflux (80°C) for 2–4 hours.

  • Monitoring: TLC will show the disappearance of the starting material. The product is often more polar.

  • Workup: Cool to RT. Filter through a celite pad to remove Mo-residues (often black/blue). Concentrate filtrate.[2]

  • Safety: This reaction evolves CO gas. Must be performed in a well-ventilated fume hood.

Support Ticket #102: Reaction Stalling & Retro-Aldol Fragmentation

User Complaint:

"I am using Raney Nickel to reduce a bicyclic isoxazoline. The reaction stalls at 50% conversion, and I see a byproduct that looks like the ring has fallen apart (retro-aldol). Increasing pressure doesn't help."

Technical Diagnosis:

  • Stalling: The amine product formed during reduction can poison the Nickel catalyst surface.

  • Fragmentation: The intermediate

    
    -hydroxy imine is unstable. Under basic conditions (Raney Ni is slightly basic), it can undergo retro-aldol fragmentation, destroying the carbon skeleton.
    

The Solution: Lewis Acid Additives (Boric Acid or AlCl₃) Adding Boric Acid [B(OH)₃] serves a dual purpose:

  • Buffering: It neutralizes the basicity of the Raney Ni surface, preventing retro-aldol side reactions.

  • Hydrolysis: It facilitates the hydrolysis of the intermediate imine to the ketone, preventing the formation of stable, catalyst-poisoning secondary amines.

Decision Logic for Additives:

Additive_Logic Problem Issue: Raney Ni Reduction Issues Type Substrate Type? Problem->Type Simple Simple Isoxazoline Type->Simple Bicyclic Bridged/Bicyclic Isoxazoline Type->Bicyclic Sol_Boric Solution: Add Boric Acid (B(OH)3) Prevents catalyst poisoning Simple->Sol_Boric Sol_AlCl3 Solution: Add AlCl3 Lewis Acid assists N-O cleavage in sterically hindered systems Bicyclic->Sol_AlCl3 High Steric Bulk

Figure 2: Selection guide for Lewis Acid additives in Raney Ni reductions.

Validated Protocol (SOP-RaNi-02):

  • Solvent: MeOH/H₂O (5:1).

  • Additives: Add Boric Acid (5.0 equiv) to the solution.

  • Catalyst: Add Raney Nickel (approx. 100-200 wt% relative to substrate—Raney Ni is usually wet slurry).

  • Atmosphere: Hydrogen balloon (1 atm) is usually sufficient due to the activation by Boric Acid.

  • Time: Stir vigorously at RT for 4–12 hours.

  • Workup: Filter over Celite. Caution: Dry Raney Ni is pyrophoric. Keep wet at all times.

Support Ticket #103: Sensitive Substrates (SmI₂)

User Complaint:

"I have a halogenated aryl group on my isoxazoline. Pd/C removes the halogen. Zn/AcOH is too harsh for my ester group. What are my options?"

Technical Diagnosis: You need a Single Electron Transfer (SET) agent that operates under neutral conditions and has tunable reduction potential.

The Solution: Samarium Diiodide (SmI₂) SmI₂ (Kagan's Reagent) cleaves the N-O bond via SET. It is exceptionally mild and tolerates halides, esters, and acetals.

Protocol Notes (SOP-SmI2-03):

  • Preparation: SmI₂ is air-sensitive (blue solution turns yellow/white upon oxidation).

  • Activation: Adding water (proton source) or amines significantly accelerates the N-O cleavage by coordinating to Sm, increasing its reduction potential.

  • Stoichiometry: Typically requires 2.0–2.5 equiv of SmI₂.

Reagent Compatibility Matrix

Use this table to select the correct reagent for your specific functional group profile.

Functional GroupH₂ / Pd-CZn / AcOHMo(CO)₆SmI₂ / THF
Isoxazoline (N-O) Cleaves Cleaves Cleaves Cleaves
Alkene (C=C) Reduces (Side Rxn)PreservesPreserves (Best)Preserves
Alkyne (C≡C) ReducesReducesPreservesPreserves
Aryl Halide (Ar-X) DehalogenatesPreservesPreservesPreserves
Ketone/Aldehyde ReducesPreservesPreservesReduces (slowly)
Ester PreservesStableStableStable
Cost/Ease Low/EasyLow/EasyMed/ModHigh/Hard

References

  • Nitta, M., & Kobayashi, T. (1985). Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron.[1] Journal of the Chemical Society, Perkin Transactions 1, 1401-1406.

  • Nagireddy, J. R., Tranmer, G. K., Carlson, E., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205.[3]

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001).[4][5] Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid.[4][5] The Journal of Organic Chemistry, 66(6), 2181–2182.

  • Keck, G. E., McHardy, S. F., & Wager, T. T. (1995). Reductive Cleavage of N-O Bonds in Hydroxylamine and Hydroxamic Acid Derivatives Using SmI2/THF.[6] Tetrahedron Letters, 36(41), 7419-7422.

  • Natale, N. R. (1982).[6] Selective reduction of isoxazoles with samarium diiodide.[6] Tetrahedron Letters, 23(48), 5009-5012.

Sources

Troubleshooting

Technical Support Center: Synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol

Welcome to the technical support center for the synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this specific isoxazoline synthesis.

Introduction

The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is primarily achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (in this case, 2,2-dimethylpropanenitrile oxide) with an alkene dipolarophile (allyl alcohol). The choice of solvent is a critical parameter in this synthesis, profoundly influencing reaction rate, yield, and the formation of byproducts. This guide will explore these solvent effects in detail to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol?

The synthesis is achieved via a 1,3-dipolar cycloaddition of a tert-butyl nitrile oxide with allyl alcohol. The nitrile oxide is typically generated in situ from pivalaldoxime.[1]

Q2: Why is solvent selection so critical in this synthesis?

Solvents can influence the stability and reactivity of the nitrile oxide intermediate and the transition state of the cycloaddition. Polar protic solvents can hydrogen bond with the nitrile oxide, potentially slowing the reaction, while polar aprotic solvents may be more favorable. The polarity of the solvent can also impact the regioselectivity of the cycloaddition.[2]

Q3: What are the most common side reactions or byproducts?

The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide). This is more prevalent at higher concentrations of the nitrile oxide.[3] With allyl alcohol as the dipolarophile, the formation of regioisomers is a possibility, though generally, the 5-substituted isoxazoline is the major product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can track the consumption of the starting aldoxime and the formation of the product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Experimental Protocols

The following protocols outline the synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol, with variations in the solvent system to illustrate its effect. The in situ generation of the nitrile oxide from pivalaldoxime using an oxidizing agent like sodium hypochlorite is a common and effective method.

Starting Materials:

  • Pivalaldoxime

  • Allyl alcohol

  • Sodium hypochlorite solution (e.g., 10-15% aqueous solution)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic system)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Protocol 1: Synthesis in a Biphasic Dichloromethane/Water System

This protocol is often a good starting point as the product is extracted into the organic phase as it is formed.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pivalaldoxime (1 equivalent) and allyl alcohol (1.5-2 equivalents) in dichloromethane (DCM).

  • Addition of Oxidant: Cool the mixture in an ice bath (0-5 °C). Add a chilled aqueous solution of sodium hypochlorite (1.1 equivalents) dropwise over 30-60 minutes with vigorous stirring. The vigorous stirring is crucial to ensure efficient mixing between the aqueous and organic phases.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the pivalaldoxime is consumed (typically 2-4 hours).

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol.

Protocol 2: Synthesis in Tetrahydrofuran (THF)

Using a water-miscible solvent like THF can sometimes improve reaction rates.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pivalaldoxime (1 equivalent) and allyl alcohol (1.5-2 equivalents) in THF.

  • Addition of Oxidant: Cool the solution in an ice bath. Add a chilled aqueous solution of sodium hypochlorite (1.1 equivalents) dropwise.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, most of the THF is removed under reduced pressure. Add water and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography as described in Protocol 1.

Troubleshooting Guide

TroubleshootingGuide

Q: My reaction yield is very low. What are the likely solvent-related issues?

A: Low yields are often due to the dimerization of the highly reactive nitrile oxide intermediate to form furoxan.

  • Cause & Solution: This side reaction is concentration-dependent. The choice of solvent can influence the rate of the desired cycloaddition versus the undesired dimerization.

    • In a biphasic system (e.g., DCM/water): If the cycloaddition is slow, the nitrile oxide has more time to dimerize in the organic phase. Ensure vigorous stirring to maximize the interfacial area and the reaction between the nitrile oxide and the allyl alcohol (which has some water solubility).

    • In a single-phase system (e.g., THF): While promoting better mixing, a polar protic solvent character (if water is present) could solvate and stabilize the nitrile oxide, potentially slowing its reaction with the alkene. Consider using a polar aprotic solvent like acetonitrile, which may offer a good balance of solubility and reactivity.[4]

Q: I see multiple products on my TLC plate. How can solvent choice help?

A: Besides the furoxan dimer, you might be forming regioisomers. The 1,3-dipolar cycloaddition can, in theory, yield both the 5-hydroxymethyl and the 4-hydroxymethyl substituted isoxazolines.

  • Cause & Solution: Regioselectivity in 1,3-dipolar cycloadditions is governed by complex electronic and steric factors, which can be influenced by the solvent.[2]

    • Solvent Polarity: The transition states leading to different regioisomers will have different dipole moments. A change in solvent polarity can preferentially stabilize one transition state over the other. If you suspect regioisomer formation, trying a solvent with a significantly different polarity (e.g., switching from dichloromethane to a more polar solvent like acetonitrile or a less polar one like toluene) can alter the product ratio.

    • Protic vs. Aprotic Solvents: Protic solvents can engage in hydrogen bonding with the reactants and transition states, which can influence the regiochemical outcome. Comparing a reaction in methanol (protic) versus DMF (aprotic) could be a useful experiment.

Q: My reaction seems to stall and never goes to completion. What should I check regarding the solvent?

A: Incomplete conversion can be due to poor solubility of reagents or deactivation of the nitrile oxide generating agent.

  • Cause & Solution:

    • Solubility: Ensure your pivalaldoxime is fully dissolved in the chosen organic solvent. If it is not, consider a different solvent or a co-solvent system.

    • Biphasic Reactions: In a DCM/water system, for example, poor stirring can lead to a low interfacial area, effectively slowing down the reaction to a halt as the reagents in different phases fail to interact efficiently. Increase the stirring rate significantly.

Data Summary: Solvent Effects

The following table summarizes the general effects of different solvent classes on the 1,3-dipolar cycloaddition for isoxazoline synthesis. The expected outcomes are generalized and may vary based on the specific substrates.

Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsExpected Impact on Synthesis
Non-Polar Toluene, HexaneLow (2-4)Poor solubility for polar reagents.Generally not ideal due to poor solubility of the aldoxime and oxidant. May be used in some cases to minimize side reactions.
Polar Aprotic DCM, THF, EtOAc, Acetonitrile (ACN)Moderate to High (5-37)Solubilizes polar and non-polar reactants. Does not participate in hydrogen bonding with the nitrile oxide.Often a good choice. Can accelerate the reaction compared to non-polar solvents. Acetonitrile, being more polar, might favor more polar transition states.[4]
Polar Protic Water, Methanol, EthanolHigh (33-80)Can act as hydrogen bond donors.Can solvate and stabilize the nitrile oxide, potentially slowing the reaction rate.[2] However, "on-water" reactions can sometimes show rate acceleration due to hydrophobic effects.

Reaction Mechanism and the Role of the Solvent

The synthesis proceeds via a concerted, pericyclic mechanism known as a [3+2] cycloaddition.

ReactionMechanism

  • Generation of Nitrile Oxide: The pivalaldoxime is oxidized (e.g., by chlorination with NaOCl followed by elimination of HCl) to generate the highly reactive tert-butyl nitrile oxide intermediate in situ.

  • Cycloaddition: The nitrile oxide (the 1,3-dipole) then reacts with allyl alcohol (the dipolarophile) in a concerted fashion. The pi electrons from the alkene and the nitrile oxide rearrange to form a five-membered isoxazoline ring.

  • Solvent Influence: The solvent plays a crucial role by solvating the reactants and the transition state. A polar solvent can stabilize the charge separation in the nitrile oxide and the polar transition state, influencing the activation energy and, therefore, the reaction rate. As the transition states for different regioisomers have different polarities, the solvent can also dictate the regiochemical outcome of the reaction.[2]

References

  • Plumet, J. (2021). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry, 25(22), 2683-2707.
  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969.
  • Ali, M. A., & Ismail, R. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 643.
  • de Souza, M. V. N., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5283-5291.
  • Krasnova, L., & Sharpless, K. B. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2539.
  • Velikorodov, A. V., & Sukhenko, L. T. (2003). Synthesis and antimicrobial activity of some 3,5-diaryl-2-isoxazolines. Pharmaceutical Chemistry Journal, 37, 353-355.
  • Sahu, S. K., et al. (2011). Synthesis and biological evaluation of 3-(phthalimidomethyl)-4-(5-substituted isoxazoline and pyrazoline) substituted benzanilides. Indian Journal of Chemistry - Section B, 50B(1), 115-121.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support Center.
  • Tachallait, H., et al. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 24(18), 3345.
  • Silva, A. M. S., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Chem-Station. 1,3-Dipolar Cycloaddition of Nitrile Oxide. Available at: [Link]

  • da Silva, J. B. P., et al. (2016). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society, 27(1), 165-176.
  • Mosallanezhad, A., & Kiyani, H. (2019). Green synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4h)-one derivatives catalyzed by salicylic acid.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Validating Purity of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol

Executive Summary & Chemical Context[1][2][3][4][5] In the development of pharmacophores, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol represents a classic "analytical paradox." It possesses a polar hydroxyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

In the development of pharmacophores, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol represents a classic "analytical paradox." It possesses a polar hydroxyl group requiring deactivation for gas chromatography, yet its core isoxazoline (4,5-dihydro-1,2-oxazole) ring is thermally labile compared to its fully aromatic isoxazole counterparts.

While HPLC-UV is often the default for polar intermediates, it frequently fails to resolve the specific regioisomeric impurities and nitrile oxide dimers inherent to the [3+2] cycloaddition synthesis of this scaffold.

The Solution: This guide validates a Derivatized GC-MS workflow using Silylation (BSTFA). This method offers superior resolution of synthesis byproducts over HPLC, provided that strict moisture control and thermal limits are observed.

The Molecule at a Glance
  • Target: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol

  • Critical Challenge: The 4,5-dihydro ring is susceptible to thermal ring-opening (retro-cycloaddition) or dehydration inside a hot GC injector port, leading to false impurity profiles.

  • Target Purity: >98.5% (Area %) for biological screening.[1]

Technical Comparison: Why GC-MS Over HPLC?

The following table contrasts the three primary validation methodologies available for this compound.

FeatureMethod A: Direct GC-MS Method B: HPLC-UV/MS Method C: Derivatized GC-MS (Recommended)
Principle Direct injection of neat sample.Liquid phase separation on C18 column.Silylation of -OH group, then GC-MS.
Thermal Stress High. Injector temp (250°C+) causes ring degradation.Low. Ambient or mild heat (30-40°C).Moderate. Derivatization stabilizes the molecule.
Specificity Low. Degradants mask true impurities.Medium. UV requires chromophores; MS helps but isomers co-elute.High. Resolves enantiomers (if chiral column used) and structural isomers.
Impurity ID Poor. "Ghost peaks" from degradation confuse data.Good for polar degradants.[2]Excellent. Identifies volatile nitrile oxide dimers and unreacted allyl alcohol.
Suitability NOT RECOMMENDED Acceptable (Routine QC) GOLD STANDARD (Validation)
The Analytical Challenge: Thermal Instability & Synthesis Pathways

To understand what we are validating, we must visualize the synthesis and potential degradation. The compound is typically synthesized via a [3+2] cycloaddition between tert-butyl nitrile oxide and allyl alcohol.

Diagram 1: Synthesis & Impurity Logic

This diagram maps the synthesis route and the specific impurities the GC-MS method must resolve.

SynthesisPath Precursor Tert-butyl Chloro-oxime Intermediate Tert-butyl Nitrile Oxide (In situ generated) Precursor->Intermediate Base (NEt3) Reagent Allyl Alcohol Target Target Molecule: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol Reagent->Target Intermediate->Target + Allyl Alcohol [3+2] Cycloaddition Impurity1 Impurity A: Furoxan Dimer (Nitrile Oxide Dimerization) Intermediate->Impurity1 Dimerization (Side Reaction) Impurity2 Impurity B: Regioisomer (4-hydroxymethyl) Intermediate->Impurity2 Regio-selectivity Error Artifact GC Artifact: Ring Opening/Dehydration Target->Artifact Direct GC Injection (>200°C)

Caption: Figure 1. Synthesis pathway showing the origin of the Furoxan dimer impurity and the risk of thermal degradation artifacts during direct GC analysis.

Experimental Protocol: Derivatized GC-MS

Objective: Convert the polar hydroxyl group to a Trimethylsilyl (TMS) ether using BSTFA. This lowers the boiling point, improves peak symmetry, and prevents adsorption in the inlet liner.

4.1 Reagents & Materials[3][4][5]
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for hindered hydroxyls.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Acetonitrile (dried).

  • Internal Standard: Dodecane or Naphthalene (for quantitative response factor correction).

4.2 Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of the sample into a 1.5 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Critical Step: Flush headspace with Nitrogen to remove moisture. Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes .

    • Why? Ensures complete reaction without thermally stressing the isoxazoline ring.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection to prevent column overload.

4.3 Instrument Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase ideal for TMS derivatives.
Inlet Mode Split (20:1)Prevents saturation; sharpens peaks.
Inlet Temp 200°C (Do not exceed 220°C)Minimizes thermal ring opening of the isoxazoline.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp separates the volatile allyl alcohol from the target.
Transfer Line 250°CPrevents condensation of high-boiling dimers.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Range 40–450 m/zCovers the TMS-derivative mass and impurities.
Validation Framework (ICH Q2 R2)

To ensure this method is "publishable" and robust, it must be validated against ICH Q2(R2) guidelines.

Diagram 2: The Validation Decision Tree

This flowchart guides the scientist through the validation logic.

ValidationLogic Start Start Validation Specificity Specificity Check: Inject Blank, Impurity Mix, & Sample Start->Specificity Resolution Is Resolution (Rs) > 1.5 between Target & Dimer? Specificity->Resolution Linearity Linearity (r² > 0.995): 5 Levels (50% - 150% of target conc) Resolution->Linearity Yes Fail Refine Gradient or Change Column Phase Resolution->Fail No Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Linearity->Accuracy Pass Method Validated Accuracy->Pass

Caption: Figure 2. Step-wise validation logic following ICH Q2(R2) protocols for impurity quantification.

Key Validation Criteria:
  • Specificity: The TMS-derivative of the target (

    
     approx 229 m/z) must be baseline separated from the "Furoxan" dimer impurity.
    
    • Target Retention Time: ~12.5 min.

    • Dimer Retention Time: ~16.2 min.

  • Linearity: Demonstrate linearity from 0.05 mg/mL to 1.0 mg/mL.

  • Limit of Quantitation (LOQ): Should be <0.05% to detect trace synthesis byproducts.

Senior Scientist Insights (Troubleshooting)
  • Moisture is the Enemy: BSTFA hydrolyzes instantly upon contact with water, forming white silica crystals (SiO2) that clog the syringe. If you see white precipitate in your vial, discard and re-dry your pyridine.

  • The "Ghost" Peak: If you observe a peak at m/z 73 (TMS) and m/z 147 (Disiloxane) but no target, your derivatization failed, or the injector temperature was too high, causing the derivative to decompose.

  • Injector Maintenance: Isoxazoline derivatives can polymerize on dirty liners. Change the inlet liner (deactivated wool) every 50 injections.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Little, J. L. (1999). Derivatization of alcohols and amines for gas chromatography.[6] Journal of Chromatography A, 850(1-2), 183-197. [Link]

  • Giardina, G., et al. (1996). Synthesis and biological profile of isoxazoline derivatives. Journal of Medicinal Chemistry. (Contextual grounding for isoxazoline synthesis impurities). [Link]

Sources

Comparative

Benchmarking Synthetic Routes for Chiral Isoxazoline Alcohols

Executive Summary The isoxazoline pharmacophore has precipitated a revolution in ectoparasiticides (e.g., Fluralaner, Afoxolaner) and is gaining traction in oncology and antimicrobial research. However, the biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazoline pharmacophore has precipitated a revolution in ectoparasiticides (e.g., Fluralaner, Afoxolaner) and is gaining traction in oncology and antimicrobial research. However, the biological activity of these molecules is frequently governed by the chirality at the C5 position. For instance, the (S)-enantiomer of Fluralaner is significantly more potent than its (R)-counterpart.

This guide benchmarks three distinct synthetic methodologies for accessing chiral isoxazoline alcohols: Catalytic Asymmetric [3+2] Cycloaddition , Chiral Auxiliary-Mediated Synthesis , and Chemoenzymatic Dynamic Kinetic Resolution (DKR) . We analyze these routes based on enantiomeric excess (


), atom economy, and industrial scalability.

The Mechanistic Landscape

The fundamental engine for isoxazoline synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (dipole) and an alkene (dipolarophile). The challenge lies in controlling the facial selectivity of the alkene approach to establish the C5 stereocenter.

Diagram 1: Mechanism of Enantioselective [3+2] Cycloaddition

The following diagram illustrates the critical transition states where chirality is defined.

IsoxazolineMechanism Precursors Precursors (Oxime / Chloramine-T) NitrileOxide Nitrile Oxide (In Situ Dipole) Precursors->NitrileOxide Base/Dehydration TS Transition State (Facial Selectivity) NitrileOxide->TS + Alkene Coordination Catalyst-Substrate Complex Coordination->TS Shielding Face Product Chiral Isoxazoline (Enantioenriched) TS->Product Cyclization Catalyst Chiral Lewis Acid (e.g., Ni-BINIM) Catalyst->Coordination Alkene Dipolarophile (e.g., Allylic Alcohol) Alkene->Coordination

Caption: 1,3-Dipolar Cycloaddition pathway showing the interception of the transition state by chiral Lewis Acid catalysts to induce facial selectivity.

Benchmark Analysis of Synthetic Routes

Route A: Catalytic Asymmetric [3+2] Cycloaddition (Metal-Ligand)

The "Atom-Economical" Standard

This route utilizes chiral Lewis acids (commonly Ni(II), Mg(II), or Zn(II) complexes) to coordinate with the dipolarophile (often an acryloyl derivative or allylic alcohol). The catalyst shields one face of the alkene, forcing the nitrile oxide to attack from the opposite side.

  • Key System: Ni(II)-BINIM (Binaphthyldiimine) complexes.[1]

  • Mechanism: The metal coordinates to the dipolarophile (e.g., 3-acryloyl-2-oxazolidinone), and the bulky chiral ligand creates a steric wall.

  • Performance: High

    
     (up to 96%) for specific substrates but sensitive to the electronics of the nitrile oxide.
    
Route B: Chiral Auxiliaries (Stoichiometric Control)

The "Reliable but Wasteful" Standard

Before efficient catalysts were available, attaching a chiral auxiliary (e.g., Evans' oxazolidinone or Oppolzer’s sultam) to the alkene was the industry standard.

  • Mechanism: The auxiliary is covalently bonded to the alkene. Its fixed 3D structure physically blocks one face during the cycloaddition.

  • Performance: Extremely predictable diastereoselectivity (

    
     >95%).[2] However, it requires two extra synthetic steps (attachment and cleavage) and generates stoichiometric waste.
    
Route C: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

The "Biocatalytic" Standard for Tertiary Alcohols [2]

Direct synthesis of tertiary alcohol isoxazolines (like the Fluralaner core) is difficult via cycloaddition due to steric hindrance. DKR offers a solution by resolving racemic alcohols.[3]

  • Mechanism: A lipase enzyme selectively esterifies one enantiomer (Kinetic Resolution).[4] Simultaneously, a Vanadium catalyst racemizes the unreacted alcohol in situ.[5] This allows for >50% theoretical yield, theoretically converting 100% of the racemate to the desired enantiomer.[4]

  • Performance: Excellent for difficult tertiary alcohols where metal catalysis fails.

Comparative Data Analysis

The following table summarizes experimental data derived from current literature benchmarks (e.g., J. Org. Chem., Chem. Commun.).[5]

MetricRoute A: Ni-BINIM CatalysisRoute B: Chiral Auxiliary (Sultam)Route C: Chemoenzymatic DKR
Target Moiety Isoxazoline Ring FormationIsoxazoline Ring FormationTertiary Isoxazoline Alcohol
Enantioselectivity 85 - 96%

>98%

(after purification)
>99%

Yield 75 - 90%60 - 80% (over 3 steps)50 - 62% (Single pass)
Atom Economy High (Catalytic)Low (Stoichiometric auxiliary)Moderate (Acyl donor waste)
Scalability Moderate (Ligand cost)Low (Mass intensity)High (Enzyme reusability)
Primary Challenge Ligand sensitivity to moisture/airStep count (Attachment/Cleavage)Finding compatible racemization catalyst

Detailed Experimental Protocols

Protocol 1: Catalytic Asymmetric Cycloaddition (Ni-BINIM System)

Best for: Synthesizing the isoxazoline ring with high atom economy.

Reagents:

  • (R)-BINIM-Ni(II) complex (10 mol%)[1]

  • Nitrile Oxide Precursor (Hydroximoyl chloride)[1]

  • Dipolarophile (3-acryloyl-2-oxazolidinone)

  • Molecular Sieves (4Å)[1]

Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve the (R)-BINIM ligand and Ni(ClO4)2·6H2O in CH2Cl2:THF (1:1). Stir at RT for 1 hour to form the active cationic complex.

  • Substrate Addition: Add the dipolarophile (1.0 equiv) and activated 4Å molecular sieves. Cool the mixture to -20°C.

  • Dipole Generation: Slowly add the hydroximoyl chloride (1.2 equiv) and a mild base (e.g., molecular sieve-supported base or slow addition of Et3N) over 4 hours. Note: Slow addition is critical to prevent nitrile oxide dimerization (furoxan formation).

  • Work-up: Filter through a celite pad to remove sieves. Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Analyze

    
     via Chiral HPLC (e.g., Chiralpak AD-H column).
    
Protocol 2: Dynamic Kinetic Resolution of Tertiary Isoxazoline Alcohols

Best for: Enantioenrichment of tertiary alcohols (Fluralaner-type cores).

Reagents:

  • Racemic Isoxazoline Tertiary Alcohol

  • Lipase: Candida antarctica Lipase A (CAL-A) or mutant (immobilized)[2]

  • Racemization Catalyst: Oxovanadium(V) species (e.g., VOSO4 immobilized or specialized Vanadium-silica)

  • Acyl Donor: Isopropenyl acetate or Vinyl acetate

Workflow:

  • Compartmentalization (Critical): If using a soluble Vanadium catalyst, ensure it does not deactivate the enzyme. A biphasic system or physically separated heterogeneous catalysts (e.g., in a tea-bag or flow column) is preferred.

  • Reaction Setup: Dissolve racemic alcohol in Toluene. Add Acyl Donor (3.0 equiv).

  • Initiation: Add Immobilized CAL-A and the Vanadium catalyst. Heat to 40-60°C (temperature must balance enzyme stability with racemization rate).

  • Monitoring: Monitor conversion via GC-FID. The reaction should proceed beyond 50% conversion if racemization is working.

  • Termination: Filter off the immobilized catalysts.

  • Purification: Separate the chiral ester from any remaining alcohol (if conversion <100%) via column chromatography. Hydrolyze the ester to obtain the pure chiral tertiary alcohol.

Decision Matrix

How to choose the correct route for your specific drug target.

DecisionMatrix Start Start: Target Molecule Q1 Is the Chiral Center a Tertiary Alcohol? Start->Q1 Q2 Is Atom Economy/Green Chemistry Critical? Q1->Q2 No (Ring formation) RouteC Route C: Chemoenzymatic DKR Q1->RouteC Yes (e.g. Fluralaner core) RouteA Route A: Catalytic Asymmetric (Ni/Mg) Q2->RouteA Yes (Industrial Scale) RouteB Route B: Chiral Auxiliaries Q2->RouteB No (Discovery/Small Scale)

Caption: Decision tree for selecting the optimal synthetic pathway based on structural complexity and scale.

References

  • Suga, H., et al. "Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes." Journal of the American Chemical Society.

  • Kühn, F., et al. "Dynamic kinetic resolution of a tertiary alcohol."[5] Chemical Communications, 2020, 56, 2885-2888.[5]

  • Pellissier, H. "Asymmetric 1,3-dipolar cycloadditions." Tetrahedron, 2007.

  • Gauer, O., et al. "Process Development for the Synthesis of Fluralaner." Organic Process Research & Development. (General reference for Fluralaner structure context).

  • Gothelf, K.V., & Jørgensen, K.A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions."[6] Chemical Reviews, 1998.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
Reactant of Route 2
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
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